REACTION_CXSMILES
|
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[F:12])=[O:4].[Cl:13][C:14]1[N:19]=[N:18][C:17](/[N:20]=[C:21](/N(C)C)\[CH3:22])=[CH:16][CH:15]=1.O>CN(C=O)C>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([C:2]2[N:18]3[N:19]=[C:14]([Cl:13])[CH:15]=[CH:16][C:17]3=[N:20][C:21]=2[CH3:22])=[O:4])=[C:6]([F:12])[CH:7]=1
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Name
|
|
Quantity
|
1.5 kg
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Type
|
reactant
|
Smiles
|
ClCC(=O)C1=C(C=C(C=C1)Cl)F
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Name
|
|
Quantity
|
1.19 kg
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(N=N1)/N=C(\C)/N(C)C
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Name
|
|
Quantity
|
10.14 L
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
30 L
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Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
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stir
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
|
to crystallize the product
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Type
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CUSTOM
|
Details
|
Collect the product
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Type
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FILTRATION
|
Details
|
by filtration
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Type
|
WASH
|
Details
|
rinse the cake with water (2×12 L) and heptanes (2×10 L)
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Type
|
CUSTOM
|
Details
|
then dry under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)C(=O)C1=C(N=C2N1N=C(C=C2)Cl)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |